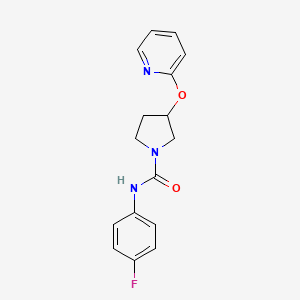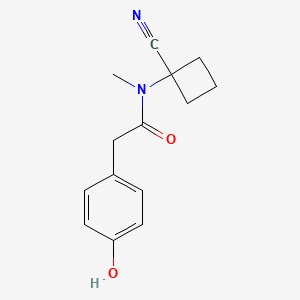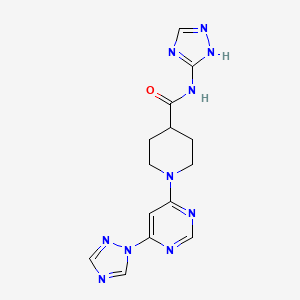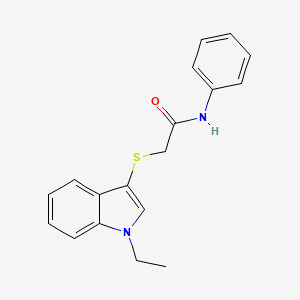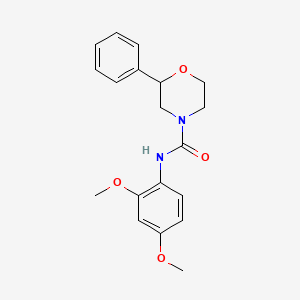
7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a complex organic molecule. It appears to contain a chromene core, which is a common structure in many natural products and pharmaceutical agents . The molecule also contains methoxy and benzyloxy groups, which are common functional groups in organic chemistry .
Synthesis Analysis
Chromenes can be synthesized through various methods, including cyclization reactions and late-stage functionalization . The methoxy and benzyloxy groups can be introduced through various methods, such as the Williamson ether synthesis .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a chromene core. The exact structure would depend on the positions of these groups on the chromene core .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the methoxy and benzyloxy groups might undergo reactions typical of ethers, such as cleavage under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methoxy and benzyloxy groups might influence its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Efficient Synthesis Techniques : The compound and its derivatives have been synthesized through various chemical reactions, highlighting efficient methodologies. For instance, the synthesis of related chromenes has been improved to yield compounds efficiently, demonstrating the versatility of these chemical structures in organic synthesis (Coelho et al., 1992). Similarly, a modular approach has been applied for the synthesis of benzofurans and chromenes, leveraging Claisen rearrangement and ring-closing metathesis (Kotha & Solanke, 2022).
Photoreactivity and Fluorescence : Some derivatives exhibit unique photochemical properties, such as phototransformation leading to the formation of exotic tetracyclic scaffolds (Khanna et al., 2015), and environment-sensitive fluorescence emitting in protic environments (Uchiyama et al., 2006).
Biological Activities
Antimicrobial Activity : Novel chromene derivatives have been synthesized and tested for their antimicrobial properties, indicating significant antibacterial and antifungal activities. These activities were further explored through molecular modeling, suggesting a correlation between structure and biological efficacy (Mandala et al., 2013).
Anti-inflammatory and Antioxidant Effects : Certain chromene compounds have been identified with anti-inflammatory and antioxidant properties, contributing to the understanding of their potential therapeutic applications (Cuong et al., 2011).
Photochemical Synthesis of Bioactive Structures : Photo-reorganization techniques have been applied to synthesize angular pentacyclic compounds with potential bioactive properties, demonstrating the utility of chromene derivatives in generating complex molecular scaffolds (Dalal et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-methoxyphenoxy)-2-methyl-7-phenylmethoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O5/c1-16-24(29-21-11-7-6-10-20(21)26-2)23(25)19-13-12-18(14-22(19)28-16)27-15-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEFCCRVNNMWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)OC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
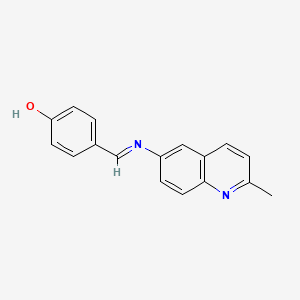
dimethylsilane](/img/structure/B2761520.png)
![7-chloro-N-(furan-2-ylmethyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2761522.png)
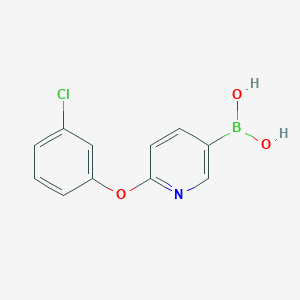
![N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2761524.png)

![Ethyl 4-{4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-amido}benzoate](/img/structure/B2761529.png)
![1-(Indolin-1-yl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2761530.png)
